molecular formula C24H24N6O2 B2896284 5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040648-37-0

5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2896284
CAS RN: 1040648-37-0
M. Wt: 428.496
InChI Key: PBWPLCIDOGCICG-UHFFFAOYSA-N
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Description

5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C24H24N6O2 and its molecular weight is 428.496. The purity is usually 95%.
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Scientific Research Applications

Discovery and Molecular Design

Research has led to the discovery and development of compounds with structural motifs similar to 5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, which show promise in various therapeutic areas. For instance, the discovery of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure highlights the potential for designing novel therapeutics targeting dopamine receptors, with applications in treating disorders such as schizophrenia (Möller et al., 2017).

Molecular Structure and Interaction Studies

The structural analysis of compounds incorporating pyrazole, piperidine, and aniline moieties, as well as their interaction with biological targets, is crucial for understanding their potential as therapeutic agents. Studies on s-triazine derivatives incorporating these moieties have shed light on the intermolecular interactions and electronic properties that could inform the design of drugs with improved efficacy and safety profiles (Shawish et al., 2021).

Antimicrobial and Antitumor Activities

Compounds with structural similarities to the queried molecule have been evaluated for their antimicrobial and antitumor activities. The synthesis and evaluation of new pyridine-2(1H)-thiones and their derivatives have demonstrated significant potential in this regard, indicating the broader applicability of these compounds in developing treatments for infections and cancer (Othman, 2013).

Receptor Binding and Pharmacological Properties

Investigations into the receptor binding and pharmacological properties of related compounds have provided insights into their potential as ligands for specific receptors, contributing to the development of targeted therapies. For example, studies on the synthesis and in vitro receptor binding assay of pyrazolo[1,5-α]pyridines have highlighted their affinity for dopamine receptors, suggesting their utility in neurological and psychiatric disorders (Guca, 2014).

properties

IUPAC Name

5-methyl-2-phenyl-7-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-27-16-20(22-21(17-27)24(32)30(26-22)19-8-3-2-4-9-19)23(31)29-13-11-28(12-14-29)15-18-7-5-6-10-25-18/h2-10,16-17H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWPLCIDOGCICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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